Tetrabutylammonium Perchlorate

Catalog No.
S570473
CAS No.
1923-70-2
M.F
C16H36ClNO4
M. Wt
341.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium Perchlorate

CAS Number

1923-70-2

Product Name

Tetrabutylammonium Perchlorate

IUPAC Name

tetrabutylazanium perchlorate

Molecular Formula

C16H36ClNO4

Molecular Weight

341.9 g/mol

InChI

InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KBLZDCFTQSIIOH-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-]Cl(=O)(=O)=O

The exact mass of the compound Tetrabutylammonium perchlorate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium perchlorate (TBAP, CAS 1923-70-2) is a widely utilized quaternary ammonium salt procured as a supporting electrolyte for non-aqueous electrochemistry and as a phase-transfer catalyst in organic synthesis. Featuring a bulky, weakly coordinating tetrabutylammonium cation paired with a highly stable perchlorate anion, TBAP delivers high solubility in a wide range of aprotic solvents, including acetonitrile, dichloromethane, and dimethylformamide [1]. Its primary industrial and analytical value lies in providing high ionic conductivity and a broad electrochemical window while remaining chemically inert to highly reactive radical intermediates generated during cyclic voltammetry and bulk electrolysis. For procurement teams and laboratory managers, TBAP represents a critical material choice when baseline stability, minimal ion-pairing, and strict avoidance of halide- or phosphate-driven side reactions are required in sensitive electrochemical workflows[2].

Defaulting to more common in-class substitutes like tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (TBABF4) can critically compromise sensitive electrochemical and synthetic processes. The most significant procurement differentiator is hydrolytic stability: in the presence of trace moisture—a common reality in standard laboratory environments or when water is intentionally added as a proton source—the PF6⁻ anion undergoes slow hydrolysis to generate corrosive hydrofluoric acid (HF) and POF3 [1]. This degradation etches glass cells, degrades sensitive working electrodes, and alters the pH, destroying acid-sensitive analytes and skewing baseline currents. Furthermore, the distinct ionic radii and solvation energies of the perchlorate anion directly influence the mass transport and doping levels of electrodeposited films [2]. Substituting TBAP with TBABF4 during the electropolymerization of conductive polymers restricts ion diffusion and reduces the resulting film's current density [3]. Consequently, treating these supporting electrolytes as interchangeable commodities leads to irreproducible data and failed polymer synthesis.

Hydrolytic Stability in Moisture-Tolerant Electrolyte Systems

When designing electrochemical systems that cannot maintain strict anhydrous conditions, or those requiring water as a proton source, the choice of supporting electrolyte is critical. Studies comparing perchlorate salts to hexafluorophosphate salts demonstrate that TBAPF6 is highly susceptible to hydrolysis in the presence of trace water, releasing corrosive HF which alters the pH and damages the system[1]. In contrast, TBAP remains hydrolytically inert even in mixed solvent systems containing high volumes of water, such as dimethylacetamide/water mixtures used in photochemical CO2 reduction [2]. This stability ensures that background currents remain flat and acid-sensitive catalysts are not inadvertently degraded.

Evidence DimensionHydrolytic degradation and HF generation in the presence of moisture
Target Compound DataHydrolytically stable; maintains neutral pH and constant background current in aqueous/organic mixtures
Comparator Or BaselineTBAPF6: Undergoes hydrolysis; generates corrosive HF and POF3, increasing background current and acidity
Quantified DifferenceTBAP completely eliminates the HF-generation pathway, enabling its use in up to 40% v/v aqueous mixtures where TBAPF6 degrades
ConditionsNon-aqueous solvents (e.g., DMA) with trace or intentional water addition

Procurement must prioritize TBAP for any long-term electrochemical studies or scale-up processes where absolute moisture exclusion is impractical.

Enhanced Current Density in Conductive Polymer Electrodeposition

The specific anion of the supporting electrolyte dictates the morphology, thickness, and doping efficiency of electrodeposited conductive polymers. In a direct head-to-head comparison during the cyclic voltammetric deposition of polycarbazole films in acetonitrile, the use of 0.1 M TBAP yielded significantly higher anodic current densities compared to 0.1 M TBABF4 [1]. The TBABF4 system exhibited an anodic peak shift to higher potentials (from 0.86 V to 0.91 V) and a lower overall current density, indicating restricted ion diffusion in and out of the polymer film [2]. The use of TBAP facilitated a more heavily doped and thicker polymer state, proving that the perchlorate anion's specific solvation dynamics directly alter film growth.

Evidence DimensionAnodic current density and monomer oxidation potential during electropolymerization
Target Compound DataHigher current density; monomer oxidation onset at 0.96 V with higher film doping
Comparator Or BaselineTBABF4: Lower current density; monomer oxidation onset shifted to 1.05 V; restricted ion diffusion
Quantified DifferenceTBAP lowers the oxidation onset potential by 90 mV and sustains higher current densities, yielding a thicker film
Conditions0.1 M electrolyte in acetonitrile, cyclic voltammetry deposition of polycarbazole on a Pt electrode

Materials scientists must select TBAP over tetrafluoroborates to maximize the yield and structural integrity of electrodeposited polymer films.

Cation-Driven Cathodic Stability and Avoidance of Lewis Acid Interactions

While lithium perchlorate (LiClO4) shares the stable perchlorate anion, substituting TBAP with LiClO4 introduces severe limitations at the cathodic limit. The small, highly charge-dense Li+ cation acts as a strong Lewis acid, heavily ion-pairing with reduced radical anions and artificially shifting their reduction potentials [1]. Furthermore, at highly negative potentials, Li+ can intercalate into carbon-based working electrodes, causing physical degradation and background current spikes[2]. The bulky tetrabutylammonium (TBA+) cation in TBAP provides much weaker ion-pairing and resists cathodic intercalation into standard carbon lattices, extending the clean cathodic window and ensuring the accurate measurement of deep reduction events.

Evidence DimensionCathodic stability limit and ion-pairing strength
Target Compound DataExtended cathodic window; weak ion-pairing with reduced species; resists carbon intercalation
Comparator Or BaselineLiClO4: Restricted cathodic utility due to strong Lewis acid ion-pairing and active Li+ intercalation
Quantified DifferenceTBAP extends the non-intercalating cathodic window to -2.7 V (vs Ag/Ag+), avoiding the positive potential shifts in reduction events caused by Li+ ion-pairing
ConditionsCyclic voltammetry on carbon working electrodes in aprotic solvents

Buyers conducting deep cathodic electrochemistry must procure TBAP over inorganic perchlorates to prevent electrode destruction and ensure accurate redox potential measurements.

Moisture-Tolerant Electrochemical CO2 Reduction

Directly following from its hydrolytic stability, TBAP is the required supporting electrolyte for CO2 reduction systems that utilize water as a proton source. Because it does not generate HF in aqueous/organic mixtures, it preserves the integrity of acid-sensitive ruthenium or copper catalysts and maintains stable baseline currents over long electrolysis runs [1].

Electrosynthesis of Conductive Polymer Films

Based on its ability to support higher anodic current densities and lower monomer oxidation potentials, TBAP is highly recommended for the electrodeposition of polycarbazole, PEDOT, and related conductive polymers. It ensures optimal counter-ion diffusion, resulting in thicker, more heavily doped films compared to tetrafluoroborate alternatives [2].

Deep Cathodic Voltammetry on Carbon Electrodes

Because the bulky tetrabutylammonium cation resists intercalation and exhibits weak ion-pairing, TBAP is the necessary choice for studying deep reduction events on glassy carbon or graphite electrodes. It prevents the physical electrode degradation and artificial potential shifts that occur when using smaller, highly coordinating cations like lithium [3].

Physical Description

White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Exact Mass

341.2332863 Da

Monoisotopic Mass

341.2332863 Da

Heavy Atom Count

22

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

1923-70-2

Wikipedia

Tetrabutylammonium perchlorate

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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